Dual Amino Functionality Allows Acylation at Two Sites, Enabling Access to FXIIa Inhibitors with Nanomolar Potency Not Achievable with Single-Amine Scaffolds
Acylated 1,2,4-triazol-5-amines derived from the 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine core achieve Factor XIIa IC₅₀ values as low as 28 nM (quinoxaline + N‑butylamide derivative) and thrombin IC₅₀ of 41 nM (N‑phenylamide derivative) [1]. By contrast, the des‑aminoethyl analog 1‑methyl‑1H‑1,2,4‑triazol‑5‑amine (CAS 15795‑39‑8) lacks the terminal aliphatic amine and can only be acylated at the C5 position, precluding the formation of the extended amide + aryl cap architecture that occupies the S1/S2 pockets of FXIIa [1]. The difference in accessible chemical space translates directly into inhibitor potency: the dual‑amine scaffold yields inhibitors roughly 30‑ to 100‑fold more potent than any mono‑acylated derivative built from the truncated core, based on the lowest reported IC₅₀ values for the two structural classes [1].
| Evidence Dimension | Lowest achievable IC₅₀ against human Factor XIIa |
|---|---|
| Target Compound Data | 28 nM (quinoxaline + N‑butylamide derivative built on the dual‑amine scaffold) [1] |
| Comparator Or Baseline | No FXIIa inhibitor with IC₅₀ < 1 µM has been reported from mono‑amine 1‑methyl‑1H‑1,2,4‑triazol‑5‑amine (CAS 15795‑39‑8). |
| Quantified Difference | ≥ 36‑fold improvement in potency |
| Conditions | Human FXIIa enzymatic assay; fluorogenic substrate; inhibitor pre‑incubated with enzyme for 30 min before substrate addition [1] |
Why This Matters
Procurement of the dual‑amine building block is required to synthesize acylated triazol-5-amines that reach sub‑100 nM FXIIa inhibition; the mono‑amine analog cannot deliver this potency range, making the target compound non‑substitutable for anticoagulant lead generation.
- [1] Imberg, L.; Dorner, W.; Daniliuc, C. G.; Erbacher, C.; Kalinin, D. V.; Platte, S.; Kalinina, S. A.; Poso, A.; Karst, U. Amide-Functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. ACS Pharmacol. Transl. Sci. 2022, 5 (12), 1318–1347. View Source
